REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1.[CH3:11][S:12]([C:14](SC)=[CH:15][N+:16]([O-:18])=[O:17])=O>CO>[CH3:11][S:12][C:14]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][C:6]1[S:7][CH:8]=[CH:9][N:10]=1)=[CH:15][N+:16]([O-:18])=[O:17]
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Name
|
|
Quantity
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1.56 g
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Type
|
reactant
|
Smiles
|
NCCCCC=1SC=CN1
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Name
|
1-methylsulphinyl-1-methylthio -2-nitroethylene
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Quantity
|
1.81 g
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Type
|
reactant
|
Smiles
|
CS(=O)C(=C[N+](=O)[O-])SC
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Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
60 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
recrystallised from isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
CSC(=C[N+](=O)[O-])NCCCCC=1SC=CN1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |